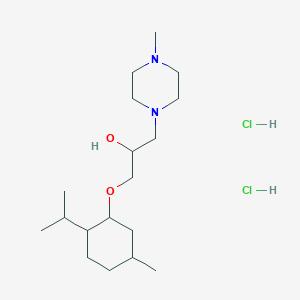

(R)-4-(4-Chlorophenyl)butan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

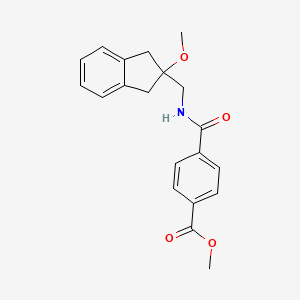

(R)-4-(4-Chlorophenyl)butan-2-ol is a chiral alcohol that has been extensively studied for its potential applications in the field of organic chemistry. It is a white crystalline solid that is soluble in most organic solvents and has a molecular weight of 200.67 g/mol. The compound has a unique stereochemistry, with the (R) configuration at the chiral center, making it an important molecule for the study of enantioselective reactions.

Aplicaciones Científicas De Investigación

1. Spectroscopic Studies and Molecular Interactions

(R)-4-(4-Chlorophenyl)butan-2-ol and its derivatives have been a subject of extensive study in spectroscopic analysis. For instance, the conformational landscape of its variants, like (S)-1-(4-chlorophenyl)ethanol, has been explored using resonant two-photon ionization (R2PI) spectroscopy. This research offers insights into the molecular geometry, electron density in the π system, and the strength of interactions like OH···π and CH···π within these molecules. Such studies are crucial for understanding molecular behavior and interactions in different chemical environments (Rondino et al., 2016).

2. Crystal Structure Analysis

Investigations into the crystal structure of compounds related to (R)-4-(4-Chlorophenyl)butan-2-ol, such as cyproconazole, have provided detailed insights into molecular geometry, including dihedral angles and intermolecular interactions. These studies are fundamental for understanding the physical and chemical properties of such compounds and can inform the design and development of new materials and drugs (Kang et al., 2015).

3. Chemical Synthesis and Reactions

The compound and its related chemicals are frequently used in various chemical synthesis processes. For example, studies have discussed the reductive arylation of electron-deficient olefins involving 4-(4-chlorophenyl)butan-2-one, showcasing the compound's role in complex chemical reactions and product formation (Citterio, 2003).

4. Enantioselective Reactions and Chiral Discrimination

The enantioselective reactions involving (R)-4-(4-Chlorophenyl)butan-2-ol derivatives are of significant interest in the field of chiral chemistry. Studies have investigated the binding energy of hydrogen-bonded complexes of chiral molecules, shedding light on the stability and behavior of homochiral and heterochiral complexes. These findings are crucial for understanding the principles of chiral discrimination and are applicable in areas such as drug development and synthesis of optically active compounds (Mons et al., 2000).

5. Biocatalysis and Antifungal Properties

(R)-4-(4-Chlorophenyl)butan-2-ol and its analogs have shown potential in biocatalytic processes and exhibit promising antifungal properties. Research has highlighted the enzyme-mediated transformations of related compounds, which resulted in enantiopure products with significant biological activity, including inhibition of fungal growth. These findings underscore the potential of these compounds in the development of new antifungal agents and in biocatalysis applications (Bustillo et al., 2002).

Propiedades

IUPAC Name |

(2R)-4-(4-chlorophenyl)butan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8,12H,2-3H2,1H3/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHKGZZVRRFXJO-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1=CC=C(C=C1)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-(4-Chlorophenyl)butan-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2475783.png)

![2,2,2-Trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide](/img/structure/B2475784.png)

![1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2475785.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2475786.png)

![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2475796.png)

![(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2475799.png)